Butyl methacrylate

Overview

Description

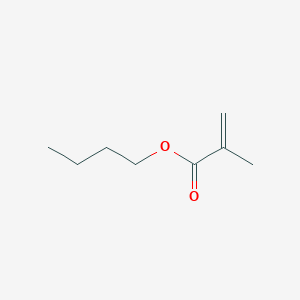

Butyl methacrylate is an organic compound with the formula C₄H₉O₂CC(CH₃)=CH₂ . It is a colorless liquid commonly used as a monomer in the production of methacrylate polymers . These polymers are widely utilized in various applications due to their desirable properties such as transparency, flexibility, and resistance to breakage .

Mechanism of Action

Target of Action

Butyl methacrylate (BMA) is a common monomer used in the preparation of methacrylate polymers . It is comprised of a polymerizable methacrylate functional group on one end and a reactive ester group on the other . The primary targets of BMA are the monomers with which it copolymerizes . The added ester group imparts properties such as durability, strength, transparency, and an elevated glass transition temperature (Tg) to the polymer products .

Mode of Action

BMA interacts with its targets (other monomers) through a process known as free-radical polymerization . This process involves the formation of a polymer chain through the successive addition of monomer units, which are activated by a free radical . The ester group in BMA reacts readily with isocyanate, anhydrides, and epoxy resins, providing crosslinking sites that enhance the properties of the resulting polymer .

Biochemical Pathways

The primary biochemical pathway involved in the action of BMA is the polymerization process. BMA is thought to be rapidly metabolized to methacrylic acid and n-butanol by carboxylesterase in the olfactory epithelium of the nasal cavity . This metabolism is part of the body’s mechanism to detoxify and eliminate the compound.

Result of Action

The primary result of BMA’s action is the formation of methacrylate polymers with enhanced properties such as impact strength, flexibility, durability, toughness, weather resistance, and moisture resistance . These polymers find use in a variety of applications, including the manufacture of paints, coatings, adhesives, binders, paper, leather, caulks, sealants, inks, and concrete additives .

Action Environment

The action of BMA can be influenced by various environmental factors. For instance, unless an inhibitor is maintained at the proper level, oxidizers, heat, ultraviolet light, contamination, or moisture may cause polymerization . Additionally, BMA’s vapor is heavier than air, which could influence its distribution in the environment . The compound’s action, efficacy, and stability would also be affected by the specific conditions (e.g., temperature, pressure) under which the polymerization process is carried out .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Butyl methacrylate are not fully understood yet. It is known that it can interact with various biomolecules in the body. For instance, it can cause irritation to the eyes and can potentially lead to blindness .

Cellular Effects

In terms of cellular effects, this compound has been found to cause non-neoplastic lesions in the nasal cavities of both rats and mice . Neoplastic lesions were not found .

Molecular Mechanism

It is known that it can cause irritation to the eyes and can potentially lead to blindness

Temporal Effects in Laboratory Settings

In a two-year inhalation study of this compound using F344/DuCrlCrlj rats and B6D2F1/Crl mice, non-neoplastic lesions developed in the nasal cavities of both rats and mice, but neoplastic lesions were not found .

Dosage Effects in Animal Models

In terms of dosage effects, the LD50 of this compound is 20 g/kg (oral, rat) . It is an irritant to the eyes and can cause blindness .

Metabolic Pathways

The metabolic pathways of this compound are not fully understood yet. It is known that it can interact with various biomolecules in the body. For instance, it can cause irritation to the eyes and can potentially lead to blindness .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully understood yet. It is known that it can interact with various biomolecules in the body. For instance, it can cause irritation to the eyes and can potentially lead to blindness .

Subcellular Localization

The subcellular localization of this compound is not fully understood yet. It is known that it can interact with various biomolecules in the body. For instance, it can cause irritation to the eyes and can potentially lead to blindness .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl methacrylate is typically synthesized through the esterification of methacrylic acid with butanol . The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to facilitate the formation of the ester . The reaction can be represented as follows:

Methacrylic Acid+Butanol→Butyl Methacrylate+Water

Industrial Production Methods

In industrial settings, this compound is produced using continuous processes that involve the esterification of methacrylic acid with butanol in the presence of a catalyst . The reaction mixture is continuously fed into a reactor, and the product is separated and purified through distillation . This method ensures high efficiency and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Butyl methacrylate undergoes various chemical reactions, including polymerization, oxidation, and substitution .

Polymerization: This compound is commonly polymerized under free-radical conditions to form poly(this compound) polymers.

Oxidation: This compound can be oxidized to form this compound oxide under specific conditions.

Substitution: The ester group in this compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under free-radical conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group.

Major Products Formed

Polymerization: Poly(this compound) polymers.

Oxidation: This compound oxide.

Substitution: Various substituted methacrylate derivatives.

Scientific Research Applications

Butyl methacrylate has numerous applications in scientific research and industry :

Comparison with Similar Compounds

Butyl methacrylate is similar to other methacrylate esters such as methyl methacrylate and ethyl methacrylate . it has unique properties that make it suitable for specific applications :

Methyl Methacrylate: Methyl methacrylate is used in the production of poly(methyl methacrylate) (PMMA), which is known for its optical clarity and strength.

Ethyl Methacrylate: Ethyl methacrylate is used in the production of poly(ethyl methacrylate) (PEMA), which is known for its flexibility and toughness.

This compound, on the other hand, offers a balance of flexibility, transparency, and resistance to breakage, making it suitable for a wide range of applications .

Biological Activity

Butyl methacrylate (BMA) is an important compound in the field of polymer chemistry and has garnered attention for its biological activities. This article explores the biological effects, toxicity, and potential applications of BMA, drawing from a variety of research studies and data.

This compound is an ester of methacrylic acid and butanol, characterized by its hydrophobic nature. It is commonly used in the synthesis of copolymers due to its ability to impart flexibility and durability to polymeric materials. The polymerization of BMA can lead to various structures that exhibit unique biological properties.

Antimicrobial Properties

Research has demonstrated that copolymers containing this compound exhibit significant antimicrobial activity. A study synthesized cationic copolymers with varying hydrophobic groups, including butyl, and assessed their efficacy against Escherichia coli. The minimum inhibitory concentrations (MICs) were found to decrease with increasing hydrophobicity up to a certain point, indicating that the hydrophobic nature of BMA contributes to its antimicrobial properties. Specifically, low molecular weight copolymers showed the lowest MIC values, suggesting better penetration through bacterial cell walls compared to higher molecular weight counterparts .

Hemolytic Activity

While BMA-containing copolymers demonstrated effective antimicrobial activity, they also exhibited hemolytic properties. Hemolytic activity was assessed using human red blood cells, revealing that as the hydrophobicity increased, so did the hemolytic activity. However, lower molecular weight polymers had significantly higher HC50 values (the concentration required to lyse 50% of red blood cells), indicating a potential for selective toxicity towards bacteria over human cells .

Acute Toxicity Studies

Toxicological assessments indicate that this compound has low acute toxicity. In inhalation studies with rats, respiratory irritation was noted at concentrations above 300 ppm, but the median lethal dose (LD50) was determined to be greater than 2000 mg/kg body weight for both dermal and inhalation routes .

| Exposure Route | LD50 (mg/kg) | Effects |

|---|---|---|

| Dermal | >2000 | Low acute dermal toxicity |

| Inhalation | >2000 | Respiratory irritation observed |

Chronic Toxicity and Carcinogenicity

Long-term studies have indicated that exposure to this compound does not significantly increase cancer risk. In a two-year inhalation study involving rats and mice, no carcinogenic effects were observed even at high concentrations (up to 500 ppm) . The International Agency for Research on Cancer (IARC) has classified this compound as not classifiable as to its carcinogenicity in humans based on available data .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of cationic methacrylate copolymers with varying alkyl chain lengths. The results showed that copolymers with shorter alkyl chains maintained higher selectivity towards bacteria while minimizing hemolytic effects on human cells .

- Toxicological Assessment : A comprehensive assessment conducted on New Zealand White rabbits indicated mild skin irritation upon exposure to BMA, reinforcing its classification as an irritant rather than a highly toxic compound .

Properties

IUPAC Name |

butyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-5-6-10-8(9)7(2)3/h2,4-6H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGAXMICEFXMKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2, Array | |

| Record name | N-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-63-8 | |

| Record name | Poly(butyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4024696 | |

| Record name | Butyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-butyl methacrylate appears as a clear colorless liquid. Flash point 130 °F. Less dense (7.5 lb / gal) than water and insoluble in water. Hence floats on water. Vapors heavier than air. Used to make resins adhesives, and oil additives., Liquid; Pellets or Large Crystals, Colorless liquid with a faint odor of esters; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | N-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Butyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

326.3 to 338.9 °F at 760 mmHg (NTP, 1992), 160 °C, 163 °C | |

| Record name | N-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

126 °F (NTP, 1992), 54 °C, 126 °F (52 °C) (open cup), 50 °C c.c. | |

| Record name | N-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Butyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), Very soluble in ethyl ether, ethanol, In water, 800 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.08 (very poor) | |

| Record name | N-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8975 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8936 g/cu cm at 20 °C, Liquid heat capacity: 0.460 BTU/lb-F at 70 °F; Liquid thermal conductivity: 1.048 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density: 0.00203 lb/cu ft at 70 °F, Relative density (water = 1): 0.9 | |

| Record name | N-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.8 (Air = 1), Relative vapor density (air = 1): 4.9 | |

| Record name | N-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.8 mmHg at 68 °F (NTP, 1992), 2.12 [mmHg], 2.12 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.3 | |

| Record name | N-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Butyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

The cause of the lacrimatory action of esters containing unsaturated acids is undoubtedly the result of some mechanism ... in which the neighboring keto group has a polarizing effect on double bond, making it capable of adding /to/ nucleophilic agents such as SH groups /from certain enzymes/. /Unsaturated aliphatic esters/ | |

| Record name | n-Butyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Typical impurities include Methyl acrylic acid (MAA) (CAS 79-41-4) or MMA (CAS 80-62-6) (depending whether the direct esterification or trans-esterification route is used), the unreacted alcohol and water. | |

| Record name | n-Butyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

97-88-1 | |

| Record name | N-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYL METHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5QX287XXU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Butyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than -58 °F (NTP, 1992), freezing point: less than -75 °C, -50 °C | |

| Record name | N-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical applications of butyl methacrylate polymers?

A1: this compound polymers, notably poly(this compound) (PBMA), find application in various industries due to their favorable properties. These include:

- Leather finishing: PBMA coatings enhance leather's water resistance, vapor permeability, tensile strength, and thermal stability. []

- Nail Enhancement Products: Ethyl methacrylate is primarily used, but other methacrylate esters, potentially including BMA, are incorporated to adjust polymerization speed or enhance crosslinking. []

- Drug delivery: Copolymers like poly[2-methacryloyloxyethyl phosphorylcholine-co-n-butyl methacrylate] (PMBs) show promise in enhancing drug solubility and absorption, particularly for poorly soluble lipophilic drugs. []

- White LED encapsulation: Poly(n-butyl methacrylate)-(glycidyl methacrylate) block copolymers act as compatibilizers in quantum dot (QD)/epoxy nanocomposites, improving transparency and luminescence for potential use in white LEDs. []

Q2: How does the presence of this compound impact the properties of polymer blends?

A2: BMA influences polymer blend properties depending on the specific blend composition:

- Compatibility: In poly(ε-caprolactone)/poly(methyl methacrylate-co-butyl methacrylate) blends, BMA contributes to compatibility due to interactions between its carbonyl groups and the poly(ϵ-caprolactone) chains. []

- Miscibility: Introducing BMA as a comonomer can influence miscibility, as observed in the case of poly(styrene-co-itaconic acid)/poly(this compound-co-4-vinylpyridine) mixtures. Specific interactions between the copolymers, potentially influenced by BMA's presence, play a role in miscibility. []

Q3: How does this compound behave in the formation of polymer nanocomposites?

A3: BMA plays a crucial role in forming polymer nanocomposites:

- Dispersion: Poly(tert-butyl methacrylate)-modified hyperbranched polyethylene effectively disperses multi-walled carbon nanotubes through CH–π interactions, facilitating the creation of flexible conductive films. []

- In situ polymerization: Well-defined PBMA nanostructures can be generated through the in situ free radical polymerization of BMA within anodic aluminum oxide (AAO) nanoreactors. This method allows for control over the size and aspect ratio of the resulting nanostructures. []

Q4: How does the incorporation of nanoparticles affect the properties of poly(this compound) (PBMA)?

A4: The addition of nanoparticles, such as titanium dioxide (TiO2) or neodymium-doped TiO2, to PBMA can significantly enhance its properties:

- Electrical conductivity: TiO2 nanoparticles increase the electrical conductivity of PBMA nanocomposites. The conductivity increases with temperature, frequency, and the volume fraction of TiO2. [] Nd-doped TiO2 similarly enhances the AC conductivity and dielectric properties of PBMA. []

- Mechanical strength: Nd-doped TiO2 nanoparticles act as reinforcements in PBMA, leading to improved tensile strength. []

- Thermal stability: Both TiO2 and Nd-doped TiO2 nanoparticles enhance the thermal stability and glass transition temperature of PBMA nanocomposites. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound (BMA) has the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol.

Q6: What spectroscopic techniques are commonly used to characterize this compound and its polymers?

A6: Various spectroscopic techniques are employed to characterize BMA and its polymers:

- FTIR: Fourier-transform infrared (FTIR) spectroscopy is used to identify characteristic functional groups and study interactions between components in blends and composites. [, , , , , ]

- NMR: Nuclear magnetic resonance (NMR) spectroscopy, specifically 1H-NMR, helps determine copolymer composition, sequence distribution, and monitor polymerization kinetics. [, , ]

Q7: What polymerization techniques are commonly employed for this compound?

A7: BMA polymerization can be achieved using various methods:

- Emulsion polymerization: This technique, often employing a redox initiation system like K2S2O8/NaHSO3 and an emulsifier like sodium dodecyl sulfate, is common for synthesizing BMA copolymers. []

- Atom Transfer Radical Polymerization (ATRP): ATRP allows for controlled synthesis of well-defined PBMA, including block copolymers with targeted molecular weights and narrow polydispersity. [, , , ]

- Reverse Atom Transfer Radical Polymerization (RATRP): RATRP in miniemulsion, initiated by a redox pair like hydrogen peroxide/ascorbic acid, enables the production of high-molecular-weight PBMA with controlled molecular weight and narrow dispersity. [, ]

Q8: What factors influence the reactivity of this compound during copolymerization?

A8: Several factors can influence BMA's reactivity during copolymerization:

- Comonomer type: The choice of comonomer significantly impacts reactivity ratios, as demonstrated in the copolymerization of BMA with styrene, where the reactivity ratios were determined to be rSt = 0.91 and rBMA = 0.32. []

Q9: How does the presence of this compound in copolymers affect their thermal behavior?

A9: The inclusion of BMA in copolymers influences their thermal properties:

- Glass transition temperature (Tg): In poly(styrene-co-itaconic acid)/poly(this compound-co-4-vinylpyridine) blends, the Tg is influenced by the presence of BMA and the specific interactions between the copolymers. [] Similarly, in styrene/n-butyl methacrylate ionomers, the Tg increases with ion content but reaches a limiting value, influenced by factors like molecular weight and styrene content. []

- Thermal stability: In leather finishing applications, PBMA coatings enhance the thermal stability of the leather. []

Q10: What are the known toxicological concerns associated with this compound?

A10: While BMA is generally considered less toxic than some other methacrylates, toxicological data highlights potential concerns:

- Inhalation toxicity: In a 28-day inhalation study on rats, this compound caused upper airway irritation. []

- Developmental toxicity: Although no teratogenic effects were observed, high exposure levels of BMA during gestation resulted in decreased fetal body weights and increased skeletal variations in rats. []

- Skin irritation and sensitization: BMA is documented to cause dermal irritation in guinea pigs and rabbits and is classified as a moderate sensitizer. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.